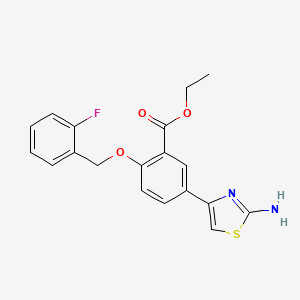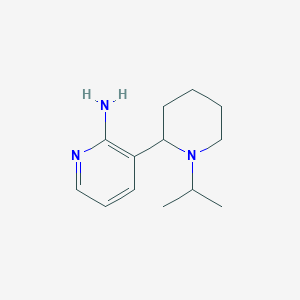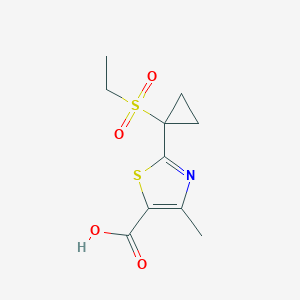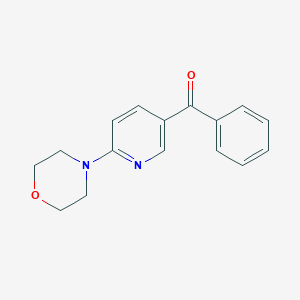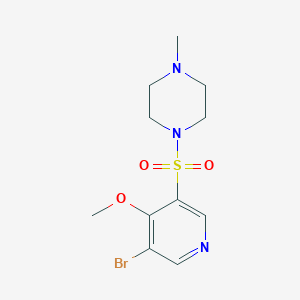![molecular formula C6H7F3N4 B11798864 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11798864.png)
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine is a heterocyclic compound that features a trifluoromethyl group and a fused triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction is carried out under metal-free conditions, making it an environmentally friendly approach. The process features broad substrate scope, high efficiency, and scalability, providing moderate to good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, ensuring high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The reactions are typically carried out under mild conditions, often at room temperature, to ensure high efficiency and yield.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, featuring modifications at the trifluoromethyl group or the triazole ring
Applications De Recherche Scientifique
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine has found applications in various scientific research fields:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Agrochemicals: It is explored for use in agrochemicals, particularly as a component in pesticides and herbicides.
Materials Science: The compound’s unique structural properties make it a candidate for use in advanced materials, including polymers and high-energy density materials.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly enhances the compound’s physicochemical and pharmacological properties due to the unique character of the fluorine atom . This group can improve the compound’s stability, bioavailability, and binding affinity to target proteins, making it a valuable component in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and triazole ring but differ in their specific structural arrangements.
1,2,3-Triazole-Fused Pyrazines and Pyridazines: These compounds feature fused triazole rings and have applications in medicinal chemistry and materials science.
Uniqueness
3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine is unique due to its specific structural configuration, which combines a trifluoromethyl group with a fused triazole ring
Propriétés
Formule moléculaire |
C6H7F3N4 |
|---|---|
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-12-11-4-3(10)1-2-13(4)5/h3H,1-2,10H2 |
Clé InChI |
QUMTYTONAKJXNP-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NN=C2C(F)(F)F)C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)



